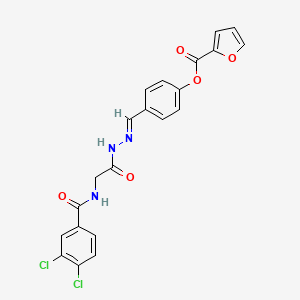
4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone is an organic compound with the molecular formula C13H9BrN4O4. It is a derivative of 4-bromobenzaldehyde and 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the identification and characterization of aldehydes and ketones due to its ability to form stable hydrazones.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzaldehyde, 2,4-dinitrophenylhydrazone typically involves the reaction of 4-bromobenzaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction proceeds as follows: [ \text{4-Bromobenzaldehyde} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to increase yield and purity. This can include the use of solvents like ethanol or methanol to facilitate the reaction and recrystallization techniques to purify the final product.
化学反応の分析
Types of Reactions: 4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the parent aldehyde or other reduced forms.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-Bromobenzoic acid or other oxidized derivatives.
Reduction: 4-Bromobenzyl alcohol or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used for the identification and characterization of aldehydes and ketones through the formation of hydrazones.
Biological Studies: Employed in studies involving enzyme kinetics and inhibition.
Medicinal Chemistry: Investigated for potential pharmacological activities and as intermediates in drug synthesis.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-bromobenzaldehyde, 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage. This linkage is formed through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of water. The resulting hydrazone is stable and can be used for further chemical transformations or analytical purposes.
類似化合物との比較
- 4-Nitrobenzaldehyde, 2,4-dinitrophenylhydrazone
- Glutaraldehyde, 2,4-dinitrophenylhydrazone
- Formaldehyde, 2,4-dinitrophenylhydrazone
Comparison: 4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. For example, the bromine atom can participate in additional substitution reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
2087-20-9 |
|---|---|
分子式 |
C13H9BrN4O4 |
分子量 |
365.14 g/mol |
IUPAC名 |
N-[(E)-(4-bromophenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H9BrN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ |
InChIキー |
SFVBWARTAYZWKI-OVCLIPMQSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
正規SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





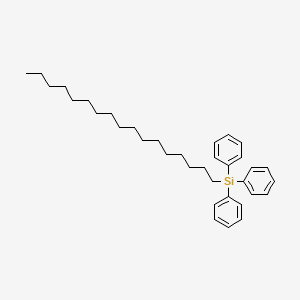

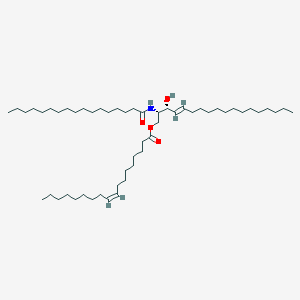
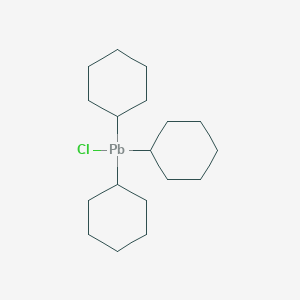


![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)
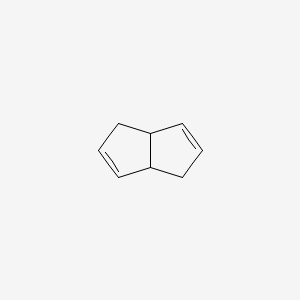

![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)
